6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Overview
Description
6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a methoxy group at the 6th position and a 4-methylphenyl group at the 1st position of the beta-carboline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions .
Step 1: The starting material, 6-methoxytryptamine, is reacted with 4-methylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid.
Step 2: The reaction mixture is heated to promote cyclization, forming the tetrahydro-beta-carboline ring system.
Step 3: The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding beta-carboline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of beta-carboline-3-carboxylic acid derivatives.
Reduction: Formation of dihydro-beta-carboline derivatives.
Substitution: Introduction of halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can modulate the activity of neurotransmitters such as serotonin and dopamine, potentially affecting mood and cognition.
Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress and inflammation, providing neuroprotective effects.
Cell Signaling Pathways: The compound can influence cell signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive and anticancer properties.
Harmaline: Known for its neuroprotective and anti-inflammatory effects.
Tetrahydroharmine: Shares structural similarities and exhibits similar biological activities.
Uniqueness
6-Methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to the presence of the methoxy and 4-methylphenyl groups, which may enhance its biological activity and selectivity compared to other beta-carbolines .
Properties
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBMQGTYDWFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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